molecular formula C20H22N4O6 B2691308 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1219906-46-3

1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2691308
CAS No.: 1219906-46-3
M. Wt: 414.418
InChI Key: SRAXIOFOZSTLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea ( 1219906-46-3) is a chemical compound with the molecular formula C20H22N4O6 and a molecular weight of 414.4 g/mol . This urea derivative features a 1,3,4-oxadiazole ring system, a five-membered heterocycle known for its significant role in medicinal chemistry . The 1,3,4-oxadiazole scaffold is extensively investigated in anticancer research due to its ability to serve as a key pharmacophore in molecules that interact with various biological targets . Compounds containing this scaffold have demonstrated mechanisms of action that include the inhibition of crucial enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are implicated in cancer cell proliferation . The structural architecture of this compound, which integrates a urea linker and multiple methoxy-substituted aryl rings, offers a versatile framework for further chemical exploration and biological evaluation. It is supplied as a high-purity material for research purposes in oncology, chemical biology, and drug discovery. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-26-13-6-7-14(16(10-13)28-3)18-23-24-20(30-18)22-19(25)21-11-12-5-8-15(27-2)17(9-12)29-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXIOFOZSTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
    • Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.
    • Reaction conditions: Reflux in an appropriate solvent such as acetonitrile or toluene.
  • Attachment of the Benzyl Group:

    • The benzyl group can be introduced via a nucleophilic substitution reaction.
    • Common reagents: Benzyl halides (e.g., benzyl chloride), base (e.g., potassium carbonate).
    • Reaction conditions: Room temperature to moderate heating in a polar aprotic solvent like dimethylformamide (DMF).
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative.
    • Common reagents: Phenyl isocyanate, urea.
    • Reaction conditions: Mild heating in a solvent such as dichloromethane (DCM).

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Conditions: Acidic or basic medium, often at elevated temperatures.
  • Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    • Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a catalyst (e.g., palladium on carbon).
    • Conditions: Anhydrous conditions for LiAlH₄, room temperature to moderate heating for catalytic hydrogenation.
  • Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

    • Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
    • Conditions: Vary depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific enzymes or receptors involved in cancer progression .

Anti-inflammatory Properties

1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has been evaluated for its anti-inflammatory effects. The compound may modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : This action can reduce inflammation in tissues affected by chronic inflammatory diseases .

Antidiabetic Potential

Preliminary studies suggest that derivatives of this compound may possess antidiabetic properties through mechanisms such as:

  • Enhancing Insulin Sensitivity : Research has indicated potential benefits in glucose metabolism regulation .

Case Studies

StudyFocusFindings
Synthesis and Characterization of Oxadiazole Derivatives Evaluated various oxadiazole derivatives for biological activityIdentified strong anticancer activity in specific derivatives
Biological Evaluation of Urea Derivatives Investigated the pharmacological effects of urea derivativesFound significant anti-inflammatory and antidiabetic activities

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and methoxy groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Anti-Inflammatory Oxadiazole Derivatives

Compound 4i (3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one) shares the 3,4-dimethoxyphenyl-substituted oxadiazole moiety. It demonstrated 62.50% anti-inflammatory activity in carrageenan-induced edema models, attributed to its electron-donating methoxy groups, which stabilize interactions with inflammatory enzymes .

Key Differences :

  • Linker Group: Urea (target) vs. propanone (4i) may affect hydrogen-bonding capacity.
  • Activity: Urea derivatives often exhibit improved bioavailability and enzyme inhibition due to hydrogen-bond donor-acceptor pairs .

PARP-Targeting Oxadiazole Derivatives

Compound 5x (1-(5-(3-(5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone) from shares the 3,4-dimethoxybenzyl substituent. It was evaluated in breast cancer cell lines (MCF-7, MDA-MB-231) for PARP inhibition, a mechanism critical in DNA repair and apoptosis. While exact IC₅₀ values are unavailable, oxadiazole derivatives in this study showed reduced cell viability via PARP suppression and caspase-3 activation .

Structural Comparison :

  • Target Compound: Urea linker may enhance binding to PARP’s NAD⁺-binding domain compared to ethanone in 5x.
  • Substituents : Both compounds feature methoxy groups, which improve membrane permeability and metabolic stability.

Thiadiazole Analogs

The thiadiazole-based 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea () replaces the oxadiazole ring with a thiadiazole. Thiadiazoles exhibit similar heterocyclic electronics but differ in hydrogen-bonding capacity and metabolic stability. No activity data are provided, but thiadiazoles are generally less potent than oxadiazoles in PARP inhibition due to reduced electronegativity .

Urea-Based Structural Analogs

Compound 1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea () shares the urea core and 3,4-dimethoxyphenyl group. Its molecular formula (C₁₇H₁₈Cl₂N₂O₃) and mass (369.242 g/mol) highlight the impact of halogen substitution on lipophilicity and binding affinity. Chlorine atoms may enhance hydrophobic interactions, whereas methoxy groups in the target compound favor polar interactions .

Research Implications

The target compound’s dual methoxy substitution and urea linker position it as a promising candidate for PARP inhibition or anti-inflammatory applications. Comparative studies suggest that methoxy groups enhance activity, while the urea core improves target engagement. Further in vitro assays (e.g., PARP activity, caspase-3 activation) are needed to quantify its efficacy relative to analogs like 4i and 5x .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

  • Molecular Formula : C27_{27}H31_{31}N3_3O3_3S
  • IUPAC Name : 6-[(34-dimethoxyphenyl)methyl]-5-[4-(dimethylamino)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{27}]trideca-1(9),2(7)-dien-3-one
  • SMILES Notation : CN(C)c1ccc(C(N2)N(Cc(cc3)cc(OC)c3OC)c(sc3c4CCCC3)c4C2=O)cc1

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : A study explored the effects of oxadiazole derivatives on various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth in vitro and in vivo .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : Testing on human cell lines demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : The inhibition of NF-kB signaling pathway was identified as a critical mechanism through which the compound exerts its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various pathogens:

  • Efficacy Against Bacteria and Fungi : In vitro studies show that it possesses significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species.
  • Quantitative Results : Minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the range of 10–50 μg/mL .

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AnticancerCell line assaysInduced apoptosis in cancer cells; inhibited growth in xenograft models
Anti-inflammatoryCytokine assaysReduced TNF-alpha and IL-6 production; inhibited NF-kB pathway
AntimicrobialMIC testingEffective against Gram-positive bacteria and fungi; MIC 10–50 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.